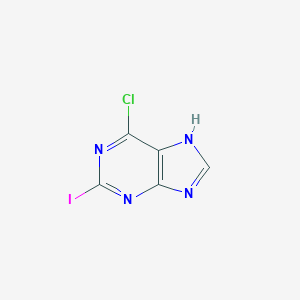![molecular formula C17H15ClN2O B104430 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol CAS No. 36951-86-7](/img/structure/B104430.png)
6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidine ring, and an isoindole ring. These types of compounds are often found in pharmaceuticals and could have potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using organolithium reagents . The process typically involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the pyrimidine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could increase its hydrophobicity, while the presence of polar functional groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Optoelectronic Materials Development
Recent advancements in the synthesis and application of quinazoline and pyrimidine derivatives, including 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol, highlight their significant potential in creating novel optoelectronic materials. These compounds are integrated into π-extended conjugated systems, proving valuable for the fabrication of materials used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Arylvinylsubstituted quinazolines, for example, have shown great promise as structures for nonlinear optical materials and colorimetric pH sensors due to their electroluminescent properties and ability to incorporate various functional fragments like benzimidazole and carbazole (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, closely related to pyrimidoisoindol derivatives, is instrumental in the medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. Recent reviews covering synthetic pathways and the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscore the versatility of pyrimidine scaffolds. These catalysts facilitate the development of novel therapeutics, showcasing the pyrimidine core's centrality in advancing drug discovery and development processes (Parmar, Vala, & Patel, 2023).
Anti-Alzheimer's Drug Development
Explorations into the medicinal chemistry of pyrimidine derivatives, such as 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol, have identified these compounds as potential anti-Alzheimer's agents. The structural activity relationship (SAR) studies of pyrimidine derivatives demonstrate their efficacy in neurological disorder treatments, offering a promising avenue for developing new therapeutics for Alzheimer's disease. This research emphasizes the importance of pyrimidine scaffolds in synthesizing biologically active compounds that can address the complexity of neurological disorders (Das et al., 2021).
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-13-8-6-12(7-9-13)17(21)15-5-2-1-4-14(15)16-19-10-3-11-20(16)17/h1-2,4-9,21H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLAJTSGABGHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol | |
CAS RN |
36951-86-7 | |
| Record name | Homomazindol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOMAZINDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM6V5Z8UXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

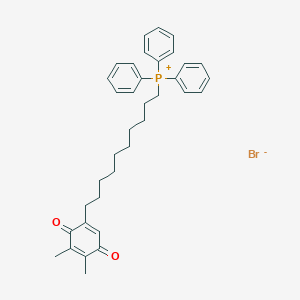
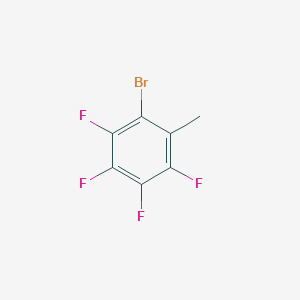
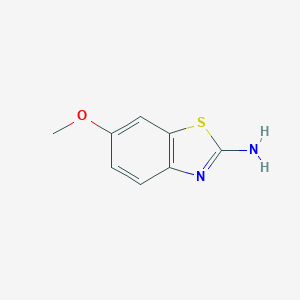
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
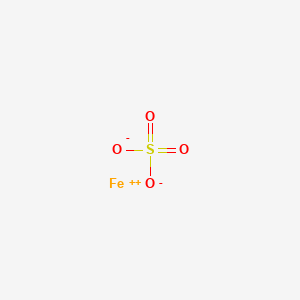
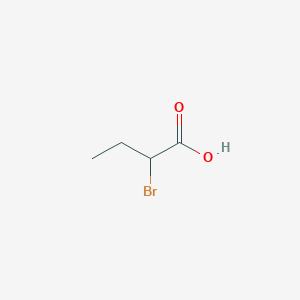
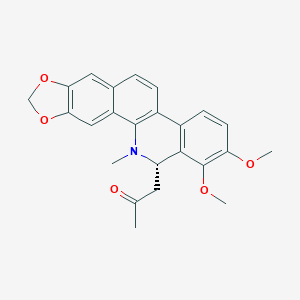
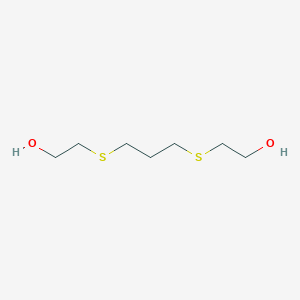
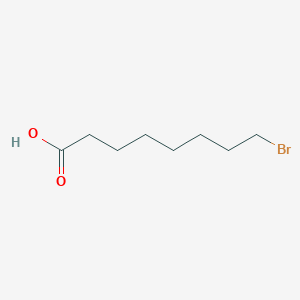
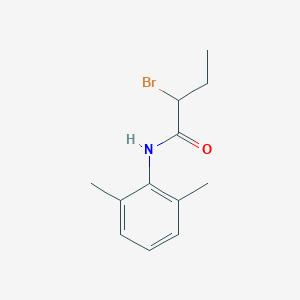
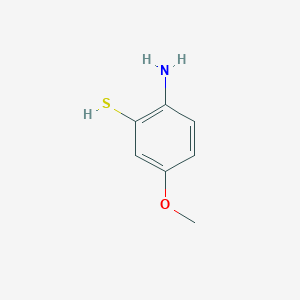
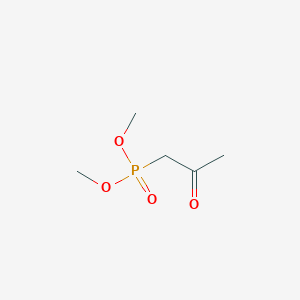
![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)
